

Comparative Pharmacokinetics of Dm-CHOC-pen and Its Metabolite DM-PEN

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Compound of Interest

Compound Name: *Dm-CHOC-pen*

Cat. No.: *B1670824*

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4-Demethyl-4-cholesteryloxycarbonylpenclomedine (**Dm-CHOC-pen**) is a novel polychlorinated pyridine cholesteryl carbonate designed as a lipophilic and electrically neutral molecule capable of crossing the blood-brain barrier.^[1] It is under investigation as a therapeutic agent for advanced malignancies, particularly those involving the central nervous system (CNS).^{[1][2]} The pharmacokinetic profile of **Dm-CHOC-pen** is intrinsically linked to its primary metabolite, 4-demethylpenclomedine (DM-PEN). This guide provides a comparative overview of the pharmacokinetics of **Dm-CHOC-pen** and DM-PEN, supported by data from preclinical and clinical studies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for **Dm-CHOC-pen** and its metabolite, DM-PEN, in humans. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent drug and its active metabolite.

Parameter	Dm-CHOC-pen	DM-PEN (Metabolite)	Species	Study Details	Reference
C _{max} (Time to Peak Concentration)	~150 hours (in AYA individuals)	24 hours	Human	Phase I/II Clinical Trial	[2]
T _{1/2} α (Distribution Half-Life)	0.63 hours	-	Human	Phase I Clinical Trial	[3]
T _{1/2} β (Elimination Half-Life)	24.1 hours	-	Human	Phase I Clinical Trial	[3]
Clearance (CL)	0.141 L/h	-	Human	Phase I Clinical Trial	[3]
Area Under the Curve (AUC)	Higher in Adolescent and Young Adult (AYA) individuals compared to adults. AUCs were parallel for all dose levels from 50-98.7 mg/m ² .	-	Human	Phase I/II Clinical Trial	[2]
Detection in Plasma	Detectable for up to 50 days in AYA individuals and less than 21 days in older individuals.	Detected for up to 15 days.	Human	Clinical Studies	[3] [4]

Red Blood Cell (RBC) Association	Detected and associated with RBCs for 3 to 15 days.	Detected and associated with RBCs for 3 to 15 days.	Human	Phase I Clinical Trial	[2] [3]
Urinary Excretion	Detected in urine with a Cmax of 17.5 µg/mL until day 15.	-	Human	Phase I Clinical Trial	[3]

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase I and II clinical trials. The general methodology for these studies is outlined below.

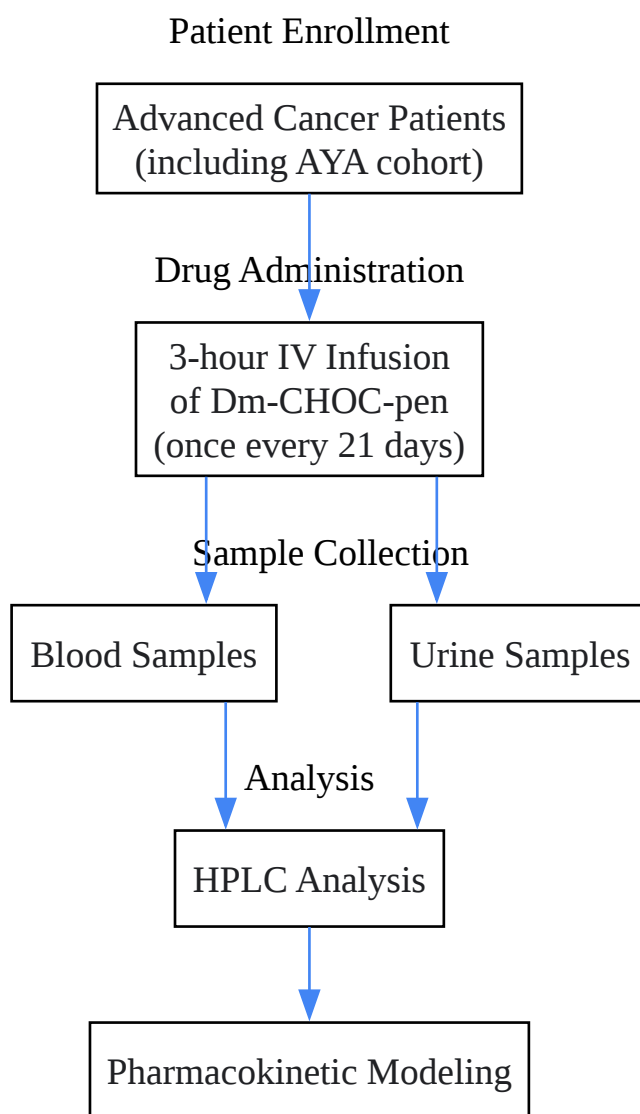
Phase I/II Clinical Trial Protocol for **Dm-CHOC-pen**:

- Drug Administration: **Dm-CHOC-pen** was administered as a single 3-hour intravenous (IV) infusion once every 21 days.[\[2\]](#)[\[5\]](#)
- Dose Escalation: The starting dose was 39 mg/m², with dose escalations in cohorts of patients.[\[3\]](#)[\[6\]](#) The maximum tolerated dose (MTD) was determined to be two-tiered: 85.8 mg/m² for patients with liver involvement and 98.7 mg/m² for patients without liver abnormalities.[\[2\]](#)
- Patient Population: The trials included patients with advanced malignancies, including those with and without CNS involvement.[\[2\]](#) A specific cohort for Adolescent and Young Adult (AYA) individuals (aged 15-39 years) was also studied.[\[2\]](#)[\[5\]](#)
- Pharmacokinetic Sampling: Blood and urine samples were collected at various time points post-infusion to determine the concentrations of **Dm-CHOC-pen** and its metabolite, DM-PEN.[\[3\]](#)
- Analytical Method: High-performance liquid chromatography (HPLC) was used to assay the concentrations of **Dm-CHOC-pen** and DM-PEN in plasma, red blood cells, and urine.[\[3\]](#)

- Pharmacokinetic Analysis: The pharmacokinetic parameters were determined using modeling software. A two-compartment model was found to best describe the pharmacokinetic profile of **Dm-CHOC-pen**.^{[3][7]}

Visualizations

Experimental Workflow for **Dm-CHOC-pen** Clinical Trial



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Caption: Workflow of a Phase I/II clinical trial for **Dm-CHOC-pen**.

Proposed Mechanism of **Dm-CHOC-pen** Action and Transport

Caption: Proposed mechanism of **Dm-CHOC-pen** transport across the BBB and its action within tumor cells.

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